![molecular formula C8H20ClNSSn B14333742 2-{[Chloro(dimethyl)stannyl]sulfanyl}-N,N-diethylethan-1-amine CAS No. 105890-90-2](/img/structure/B14333742.png)
2-{[Chloro(dimethyl)stannyl]sulfanyl}-N,N-diethylethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[Chloro(dimethyl)stannyl]sulfanyl}-N,N-diethylethan-1-amine is an organotin compound that features a unique combination of tin, sulfur, and nitrogen atoms. This compound is of interest in various fields of chemistry due to its distinctive structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[Chloro(dimethyl)stannyl]sulfanyl}-N,N-diethylethan-1-amine typically involves the reaction of dimethyltin dichloride with a thiol-containing amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for higher efficiency and yield. This could include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the product.
化学反応の分析
Types of Reactions
2-{[Chloro(dimethyl)stannyl]sulfanyl}-N,N-diethylethan-1-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The sulfur and tin atoms in the compound can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Complexation: The nitrogen and sulfur atoms can coordinate with metal ions, forming complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of organotin derivatives, while oxidation reactions can produce sulfoxides or sulfones.
科学的研究の応用
2-{[Chloro(dimethyl)stannyl]sulfanyl}-N,N-diethylethan-1-amine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organotin compounds.
Biology: The compound’s ability to form complexes with metal ions makes it useful in studying metalloproteins and other metal-containing biological systems.
Medicine: Research is ongoing into the potential use of organotin compounds in medicinal chemistry, particularly for their antimicrobial and anticancer properties.
Industry: The compound is used in the production of polymers and other materials where its unique reactivity can be advantageous.
作用機序
The mechanism by which 2-{[Chloro(dimethyl)stannyl]sulfanyl}-N,N-diethylethan-1-amine exerts its effects involves the interaction of its tin, sulfur, and nitrogen atoms with various molecular targets. The tin atom can form bonds with other atoms or molecules, while the sulfur and nitrogen atoms can participate in coordination chemistry. These interactions can influence the compound’s reactivity and its ability to form complexes with metal ions.
類似化合物との比較
Similar Compounds
2-Chloro-N,N-dimethylethylamine: This compound is similar in structure but lacks the tin and sulfur atoms, making it less reactive in certain types of chemical reactions.
Dimethyltin dichloride: This compound contains the tin atom but lacks the sulfur and nitrogen atoms, limiting its applications in coordination chemistry.
Uniqueness
2-{[Chloro(dimethyl)stannyl]sulfanyl}-N,N-diethylethan-1-amine is unique due to its combination of tin, sulfur, and nitrogen atoms, which gives it a distinctive reactivity profile. This makes it valuable in various fields of research and industry where such reactivity is desired.
特性
CAS番号 |
105890-90-2 |
|---|---|
分子式 |
C8H20ClNSSn |
分子量 |
316.48 g/mol |
IUPAC名 |
2-[chloro(dimethyl)stannyl]sulfanyl-N,N-diethylethanamine |
InChI |
InChI=1S/C6H15NS.2CH3.ClH.Sn/c1-3-7(4-2)5-6-8;;;;/h8H,3-6H2,1-2H3;2*1H3;1H;/q;;;;+2/p-2 |
InChIキー |
RGBVXHNVPAFULM-UHFFFAOYSA-L |
正規SMILES |
CCN(CC)CCS[Sn](C)(C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


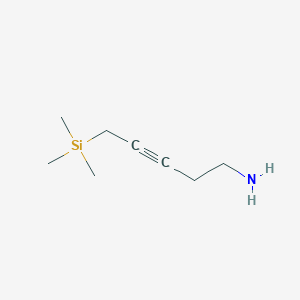
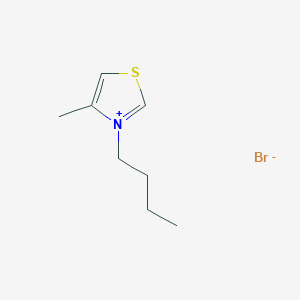
![(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-2-(4-aminophenyl)-3-phenylprop-2-enoate;chloride](/img/structure/B14333672.png)
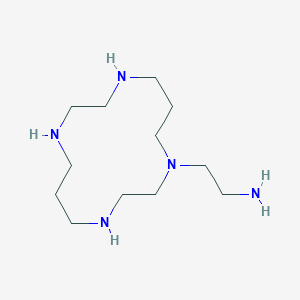
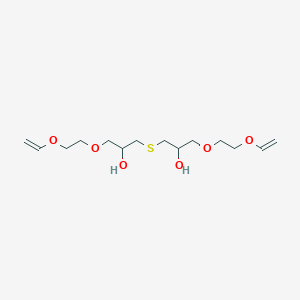
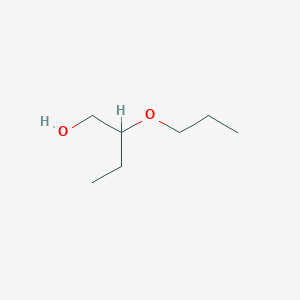
![6-{[(Propan-2-yl)oxy]methyl}pteridine-2,4-diamine](/img/structure/B14333700.png)
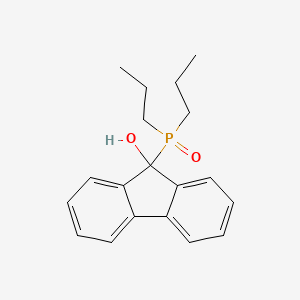
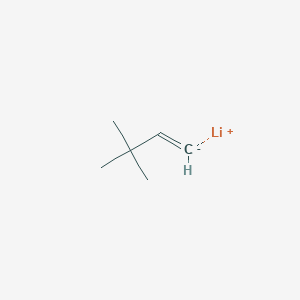
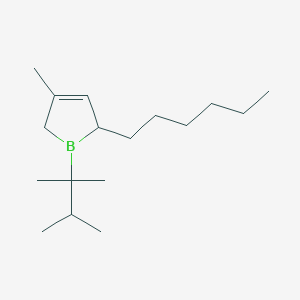
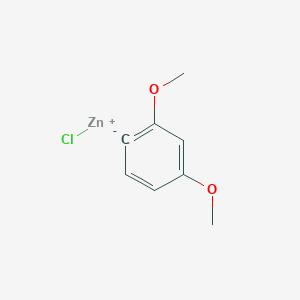
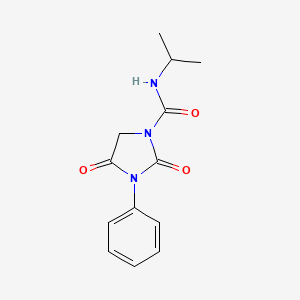
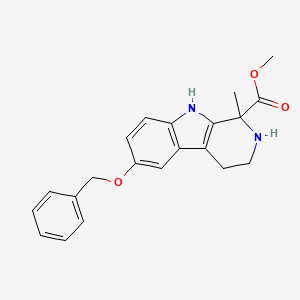
![Bis(imidazo[1,2-a]pyridin-3-yl)methane](/img/structure/B14333734.png)
